Tert-butyl 4-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorinating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or modify the piperidine ring.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Tert-butyl 4-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The hydroxyethyl group also provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
Molecular Formula |
C12H22FNO3 |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-7-4-12(13,5-8-14)6-9-15/h15H,4-9H2,1-3H3 |
InChI Key |
MSGFICUYUVXKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)F |
Origin of Product |
United States |
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